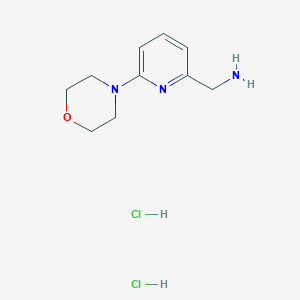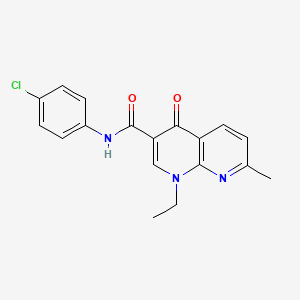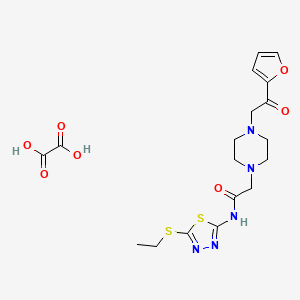
(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride” is a versatile chemical compound widely used in scientific research. It plays a crucial role in drug discovery, catalysis, and organic synthesis, owing to its unique structural properties. The CAS Number for this compound is 1211358-60-9 .
Molecular Structure Analysis
The molecular weight of “(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride” is 266.17 . The InChI code for this compound is 1S/C10H15N3O.2ClH/c11-7-9-1-2-10 (12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H .Physical And Chemical Properties Analysis
“(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride” is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride serves as a versatile intermediate in the synthesis of various chemically and biologically significant compounds. Its reactivity and interaction with different reagents under various conditions lead to the creation of novel molecules with potential applications in pharmaceuticals and materials science.
Synthetic Applications
The compound is utilized in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. An efficient synthesis route involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization was pivotal for achieving these derivatives with an overall yield of 36% (Y. C. S. Kumar et al., 2007). Additionally, it's employed in generating functionalized chloroenamines leading to azabicyclo[3.1.0]hexane diastereomers and monocyclic ketones, showcasing its versatility in complex organic syntheses (V. Butz & E. Vilsmaier, 1993).
Antimicrobial and Antiurease Activities
Newly synthesized morpholine derivatives containing an azole nucleus derived from (6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride have shown antimicrobial and antiurease activities. These compounds are active against M. smegmatis and display activity toward C. albicans and S. cerevisiae in high concentrations, with one compound showing potent enzyme inhibition activity with an IC50 = 2.37 ± 0.19 μM (H. Bektaş et al., 2012).
Cardiotonic Potency
In the context of medicinal chemistry, derivatives such as 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide (AWD 122–239), synthesized from (6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride, have exhibited remarkable positive inotropic potency in isolated guinea-pig atria and anesthetized pigs, indicating potential cardiotonic applications without significant inhibition of cyclic AMP phosphodiesterase III (E. Klauschenz et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBYMQOQYUNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490432-92-1 |
Source


|
| Record name | 1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)



![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)